

# Application Notes: Western Blot Analysis of CFTR Expression Following Nesolicaftor Treatment

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Compound of Interest		
Compound Name:	Nesolicaftor	
Cat. No.:	B610333	Get Quote

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## Introduction

Cystic Fibrosis (CF) is a genetic disorder stemming from mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which impairs chloride and bicarbonate transport across epithelial surfaces. **Nesolicaftor** (formerly PTI-428) is an investigational CFTR modulator classified as an amplifier. Unlike correctors or potentiators that target the protein itself, **Nesolicaftor** is designed to increase the amount of CFTR protein by enhancing the stability and translational efficiency of its messenger RNA (mRNA).[1][2] This is achieved through its interaction with the poly(rC)-binding protein 1 (PCBP1), which subsequently binds to the CFTR mRNA and promotes its translation into protein. Western blot analysis is a critical immunoassay technique to verify this increased expression by quantifying the levels of both immature and mature CFTR protein.

# Principle of Western Blot for CFTR Analysis

Western blotting allows for the detection and semi-quantitative analysis of the CFTR protein in cell lysates or tissue homogenates. The CFTR protein undergoes post-translational modifications as it matures, resulting in two distinct bands on a Western blot:



- Band B (Immature): This lower molecular weight band (~150 kDa) represents the coreglycosylated form of CFTR that resides within the endoplasmic reticulum.
- Band C (Mature): The higher molecular weight band (~170 kDa) corresponds to the fully glycosylated, mature form of the protein that has trafficked through the Golgi apparatus and is present at the plasma membrane.[3]

An increase in the intensity of both Band B and, more significantly, Band C following **Nesolicaftor** treatment would indicate a successful amplification of CFTR protein expression and maturation.

### **Data Presentation**

While direct Western blot densitometry data for **Nesolicaftor** is not widely published, studies have quantified its effect on CFTR mRNA levels, which is the upstream mechanism leading to increased protein. The following table summarizes the reported impact of **Nesolicaftor** on CFTR mRNA expression in human bronchial epithelial cells.

Cell Model	Treatment Conditions	Analyzed Parameter	Fold Change vs. Control	Reference
Primary human F508del CF bronchial epithelial (CFBE) cells	Elexacaftor/Teza caftor/Ivacaftor (ETI) + 10 μM Nesolicaftor for 24h	CFTR mRNA expression	~3-fold increase	Bengtson et al., 2022
Primary human F508del CFBE cells exposed to TGF-β1	ETI + TGF-β1 + 10 μM Nesolicaftor for 24h	CFTR mRNA expression	~5-fold increase	Bengtson et al., 2022

Note: The increase in CFTR mRNA is expected to correlate with an increase in CFTR protein levels, which can be confirmed by Western blot.

# **Visualizations**



# **Signaling Pathway of Nesolicaftor Action**

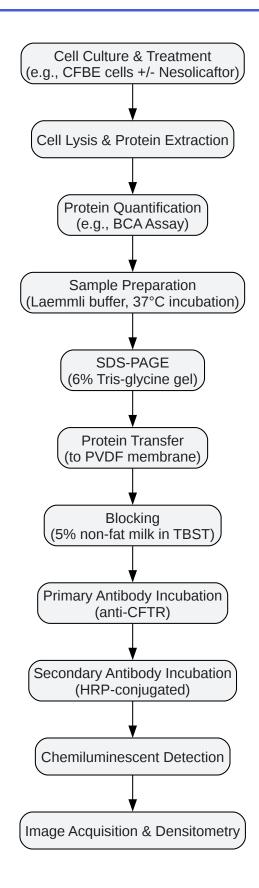


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Caption: Mechanism of Nesolicaftor as a CFTR amplifier.

# **Experimental Workflow for Western Blot Analysis**





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Caption: Key steps for analyzing CFTR protein expression by Western blot.



# Experimental Protocols Cell Culture and Treatment with Nesolicaftor

- Cell Model: Human bronchial epithelial cells homozygous for the F508del mutation (e.g., CFBE41o- or primary cells) are suitable models.
- Culture Conditions: Culture cells to confluence in appropriate media and conditions. For primary cells, an air-liquid interface (ALI) culture may be optimal.
- Treatment: Treat cells with the desired concentration of Nesolicaftor (e.g., 10 μM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). If studying combination therapies, co-administer other CFTR modulators (e.g., Elexacaftor/Tezacaftor/Ivacaftor).

#### **Protein Extraction**

- Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells directly on the plate with radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing periodically.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant containing the total protein extract.

# **Protein Quantification**

 Determine the protein concentration of each lysate using a standard protein assay (e.g., bicinchoninic acid (BCA) assay).

# **Western Blotting**

- Sample Preparation:
  - Dilute each protein sample to the same concentration with lysis buffer.



- Mix a standardized amount of protein (e.g., 30-50 μg) with Laemmli sample buffer.
- Crucially, heat the samples at 37°C for 15 minutes. Do not boil CFTR samples, as this can induce aggregation.[3]

#### SDS-PAGE:

- Load the prepared samples onto a low-percentage (e.g., 6%) Tris-glycine polyacrylamide
   gel to adequately resolve the high molecular weight CFTR bands.[4]
- Run the gel at a constant voltage until the dye front approaches the bottom.

#### · Protein Transfer:

 Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

#### Blocking:

 Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

#### Antibody Incubation:

- Incubate the membrane with a primary antibody specific for CFTR (follow manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with a compatible horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.

#### Detection:



- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Visualize the protein bands using a chemiluminescence detection system (e.g., CCD camera-based imager).

# **Data Analysis**

- Capture the image of the Western blot.
- Perform densitometric analysis of the bands corresponding to the immature (Band B) and mature (Band C) forms of CFTR using image analysis software (e.g., ImageJ).
- Normalize the intensity of the CFTR bands to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
- Calculate the ratio of Band C to Band B to assess the efficiency of CFTR maturation.
- Compare the normalized band intensities from Nesolicaftor-treated samples to the vehicletreated controls to determine the fold-change in CFTR expression.

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